molecular formula C19H19ClFNO3 B2436247 2-chloro-6-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide CAS No. 2034412-33-2

2-chloro-6-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Cat. No. B2436247
CAS RN: 2034412-33-2
M. Wt: 363.81
InChI Key: VBOMTHSNGDHQID-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and has a wide range of biological activities. The molecule also contains a tetrahydronaphthalenyl group, which is a bicyclic structure found in many natural products and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the tetrahydronaphthalenyl group. One possible method could involve the reaction of a suitable 2-chloro-6-fluorobenzylamine with a carboxylic acid derivative to form the benzamide group . The tetrahydronaphthalenyl group could potentially be introduced through a series of reactions involving a suitable 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the tetrahydronaphthalenyl group would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine . The tetrahydronaphthalenyl group could potentially undergo various reactions depending on its substitution pattern and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents, while the tetrahydronaphthalenyl group could potentially increase its lipophilicity .

Scientific Research Applications

  • Glycogen Phosphorylase Inhibition Research on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, related to the compound , indicates their potential as potent glycogen phosphorylase (GP) inhibitors. These compounds have shown promise in inhibiting glucagon-induced glucose output in cultured primary hepatocytes and exhibited hypoglycemic activity in diabetic mice. Their pharmacokinetic profiles are also notable for high oral bioavailability and prolonged plasma half-life (Onda et al., 2008).

  • Antibacterial Drug Development The exploration of 2,6-difluorobenzamides, closely related to the chemical in focus, has been significant in the field of antibacterial drugs. These compounds have demonstrated the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a key player in this process (Straniero et al., 2023).

  • Synthesis of Benzogindoles and Indoles The chemical reactions involving derivatives similar to the compound of interest have been studied for the synthesis of benzogindoles and indoles. These compounds are significant in medicinal chemistry and organic synthesis (Yi et al., 2005).

  • Imaging of Solid Tumors Fluorine-containing benzamide analogs, similar to the compound , have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research is vital for the diagnosis and treatment monitoring of various cancers (Tu et al., 2007).

  • Development of Opioid Ligands Studies on compounds structurally related to the compound in focus have led to the design and synthesis of novel opioid ligands. These studies contribute to understanding the structure-activity relationship and potential therapeutic applications in pain management (Deekonda et al., 2016).

  • Fluorinated Naphthoic Acids Synthesis The synthesis of mono- and difluoronaphthoic acids, which shares structural similarities with the compound , has been explored. These acids find applications in the development of biologically active compounds (Tagat et al., 2002).

  • Exploration of Benzamide Derivatives for Sensing Applications A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions. This research demonstrates the potential of similar compounds in developing sensors and detection technologies (Younes et al., 2020).

  • PET Imaging of Retinoid X Receptor The synthesis of a fluorine-18-labeled bexarotene analogue, structurally akin to the compound , for PET imaging of the retinoid X receptor, suggests its potential use in the study of diseases and disorders related to this receptor (Wang et al., 2014).

  • Studying Alzheimer's Disease The use of molecular imaging probes, structurally related to the compound in focus, in conjunction with PET has enabled quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, facilitating the understanding of this neurodegenerative disease (Kepe et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Benzamides are known to have a wide range of biological activities, and the specific activity of this compound would likely depend on the presence and arrangement of its other functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve further investigation of its synthesis, its physical and chemical properties, and its biological activity. This could include studies to optimize its synthesis, investigations of its reactivity, and biological assays to determine its activity against various targets .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-25-13-7-8-14-12(10-13)4-3-9-19(14,24)11-22-18(23)17-15(20)5-2-6-16(17)21/h2,5-8,10,24H,3-4,9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOMTHSNGDHQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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